molecular formula C25H21NO4 B1312612 (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 204317-99-7

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B1312612
M. Wt: 399.4 g/mol
InChI Key: AGSTVRGPOSEJQQ-QHCPKHFHSA-N
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Description

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Molecules

Researchers have developed methods for synthesizing coordination compounds using derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds have been utilized in enantioselective catalysis, demonstrating their potential in creating complex molecular architectures with significant stereoselectivity. For example, Jansa et al. (2007) described the synthesis of pyridine-based coordination compounds and their application in catalytic processes, highlighting the versatility of tetrahydroisoquinoline derivatives in organic synthesis Jansa et al., 2007.

Fluorescent Labeling and Bioanalysis

Tetrahydroisoquinoline derivatives have been applied in the development of novel fluorophores. Hirano et al. (2004) reported the synthesis of a new fluorophore with strong fluorescence in a wide pH range, suitable for biomedical analysis. This highlights the application of tetrahydroisoquinoline derivatives in enhancing the capabilities of fluorescent labeling compounds for bioanalytical purposes Hirano et al., 2004.

Novel Catalysis and Organic Transformations

The potential of tetrahydroisoquinoline derivatives in organic transformations and catalysis has been demonstrated through the development of novel synthetic methodologies. For instance, the conversion of carboxylic acids to carboxamides mediated by specific catalysts has opened new pathways for the synthesis of alkaloid structures, as explored by Nery et al. (2003), contributing to the expansion of synthetic tools available for organic chemists Nery et al., 2003.

Drug Discovery and Development

Tetrahydroisoquinoline derivatives have been investigated for their biological activities, particularly as agonists of specific receptors. Azukizawa et al. (2008) identified novel peroxisome proliferator-activated receptor (PPAR) gamma agonists within this class, showcasing their potential in the development of therapeutic agents for conditions like diabetes Azukizawa et al., 2008.

Understanding Molecular Interactions

The study of molecular interactions, particularly involving fluorine atoms, has benefited from the synthesis of fluorinated tetrahydroisoquinoline derivatives. Choudhury and Row (2006) examined the crystal structures of these compounds to understand the role of fluorine in molecular packing, offering insights into the design of materials with specific physical properties Choudhury & Row, 2006.

properties

IUPAC Name

(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSTVRGPOSEJQQ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460377
Record name (1S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS RN

204317-99-7
Record name (1S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 6
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Citations

For This Compound
1
Citations
DJP Pinto, MJ Orwat, LM Smith, ML Quan… - Journal of Medicinal …, 2017 - ACS Publications
Factor XIa (FXIa) is a blood coagulation enzyme that is involved in the amplification of thrombin generation. Mounting evidence suggests that direct inhibition of FXIa can block …
Number of citations: 51 pubs.acs.org

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